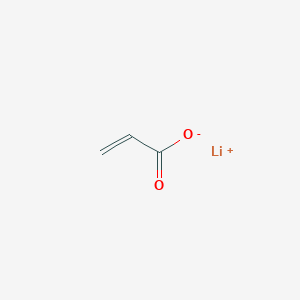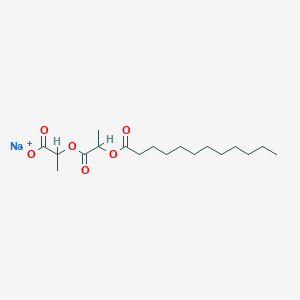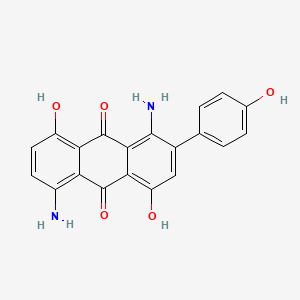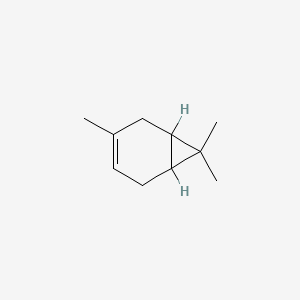
(-)-3-Carene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(-)-car-3-ene is a car-3-ene (3,7,7-trimethylbicyclo[4.1.0]hept-3-ene) that has R configuration at position 1 and S configuration at position 6. It is an enantiomer of a (+)-car-3-ene.
(-)-3-Carene is a natural product found in Camellia sinensis, Magnolia officinalis, and other organisms with data available.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
3-Carene demonstrates significant antimicrobial properties. For instance, its antibacterial effects against food-borne pathogens like Brochothrix thermosphacta and Pseudomonas fluorescens have been explored. It causes damage to cell morphology and structure, leading to metabolic dysfunction and inhibition of energy synthesis in bacteria. This includes disruption of the cell membrane, leakage of cytoplasmic contents, and interference with bacterial DNA (Shu et al., 2019). A separate study using metabolomics revealed that 3-Carene disturbs various metabolic processes in Pseudomonas fluorescens, indicating a comprehensive antimicrobial mechanism (Shu et al., 2020).
Bioactivity and Resource Applications
3-Carene is present in the essential oils of several plants, including Pinaceae and various medicinal herbs. It's used in pharmaceuticals, pesticides, cosmetics, and as an intermediate in various applications. The extraction and purification processes for 3-Carene have been reviewed, highlighting its diverse applications (Yan, 2011).
Sleep-Enhancing Effects
Investigations into the effects of 3-Carene on sleep have shown that it enhances sleep by acting as a positive modulator for GABAA-benzodiazepine receptors. It prolongs the decay time constant of inhibitory synaptic responses, similar to α-pinene (Woo et al., 2019).
Plant Defense Mechanisms
In the context of forestry plantations, 3-Carene plays a role in plant defense against pests. Research has shown that 3-Carene, along with other compounds like β-Pinene, can be released by plants in response to pest activities, signaling neighboring plants to engage in defense mechanisms (Guo et al., 2019).
Applications in Bone Health
3-Carene has been found to stimulate the activity and expression of alkaline phosphatase, a marker of osteoblastic differentiation, suggesting potential applications in bone health and treatment of metabolic bone disorders (Jeong et al., 2008).
Biofuel Potential
3-Carene has been suggested as a potential biofuel, particularly due to its properties that are similar to jet-propellant JP-10. Studies on its thermal decomposition and combustion behavior are essential to assess its quality as a fuel. It shows lower ignition delay times compared to JP-10, making it a candidate for use in high-speed vehicles (Sharath et al., 2017).
Meat Preservation
In the food industry, specifically in meat preservation, 3-Carene has shown potential. It inhibits the growth of meat spoilage bacteria like Pseudomonas lundensis, and its application in pork has been studied, showing promising results in extending shelf life during refrigerated storage (Tang et al., 2021).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of 3-Carene can be achieved through a Diels-Alder reaction between myrcene and maleic anhydride, followed by a dehydration step to form 3-Carene.", "Starting Materials": ["Myrcene", "Maleic anhydride", "Sulfuric acid", "Acetone", "Sodium hydroxide"], "Reaction": [ "Step 1: Mix myrcene and maleic anhydride in a 1:1 molar ratio in a round-bottom flask.", "Step 2: Add a catalytic amount of sulfuric acid to the flask and heat the mixture to 60-70°C for 2-3 hours.", "Step 3: Allow the mixture to cool to room temperature and then add acetone to the flask to dissolve any unreacted maleic anhydride.", "Step 4: Filter the mixture to remove any solid impurities and then evaporate the solvent under reduced pressure to obtain a crude product.", "Step 5: Dissolve the crude product in a mixture of acetone and water and add sodium hydroxide to the solution to neutralize any remaining acid.", "Step 6: Extract the 3-Carene from the solution using a separatory funnel and then dry the product over anhydrous magnesium sulfate.", "Step 7: Purify the product by distillation under reduced pressure to obtain pure 3-Carene." ] } | |
CAS-Nummer |
74806-04-5 |
Molekularformel |
C10H16 |
Molekulargewicht |
136.23 g/mol |
IUPAC-Name |
(1R,6S)-3,7,7-trimethylbicyclo[4.1.0]hept-3-ene |
InChI |
InChI=1S/C10H16/c1-7-4-5-8-9(6-7)10(8,2)3/h4,8-9H,5-6H2,1-3H3/t8-,9+/m0/s1 |
InChI-Schlüssel |
BQOFWKZOCNGFEC-DTWKUNHWSA-N |
Isomerische SMILES |
CC1=CC[C@H]2[C@@H](C1)C2(C)C |
SMILES |
CC1=CCC2C(C1)C2(C)C |
Kanonische SMILES |
CC1=CCC2C(C1)C2(C)C |
Siedepunkt |
338 °F at 760 mmHg (USCG, 1999) 169.00 to 174.00 °C. @ 705.00 mm Hg 175-178 °C |
Dichte |
0.86 at 68 °F (USCG, 1999) - Less dense than water; will float 0.860-0.868 0.86 |
melting_point |
< 25 °C |
Physikalische Beschreibung |
Clear, very faintly yellow liquid; [Sigma-Aldrich MSDS] |
Löslichkeit |
Insoluble in water; soluble in benzene, pet ether Slightly soluble (in ethanol) |
Dampfdruck |
3.72 [mmHg] |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



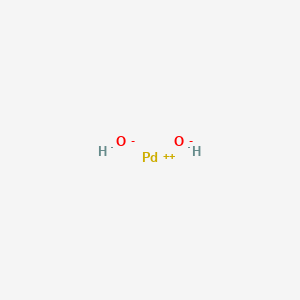
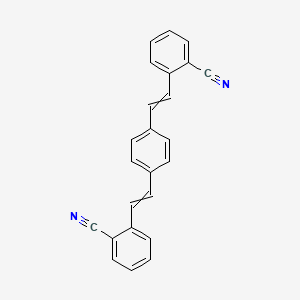
![4,4'-(1,4-Phenylenedi-2,1-ethenediyl)bis[benzonitrile]](/img/structure/B7822697.png)
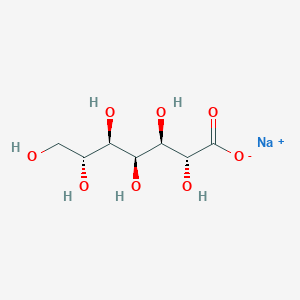
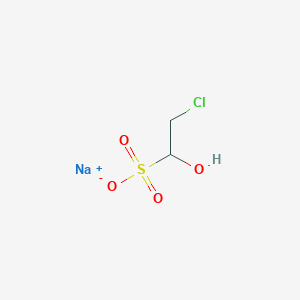

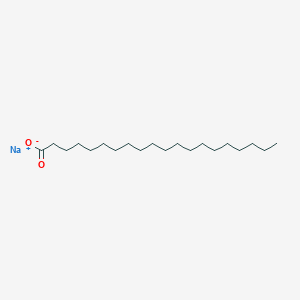
![3-Penten-2-one, 4-[(trimethylsilyl)oxy]-](/img/structure/B7822738.png)

